Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
説明
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate is a heterocyclic compound featuring a pyrazolinone core substituted with bromine, methyl, and phenyl groups. The structure includes a methoxy bridge linking the pyrazolinone moiety to an ethyl benzoate ester (Figure 1). Key functional groups include:
- Methoxy bridge: Enhances conformational flexibility and modulates electronic properties.
- Ethyl benzoate ester: Influences lipophilicity and metabolic stability.
特性
IUPAC Name |
ethyl 4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-9-11-16(12-10-14)27-13-17-18(21)19(24)23(22(17)2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLQSNYGIBQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate typically involves a multi-step process:
Formation of the Pyrazoline Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazoline ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Bromination: The next step involves the bromination of the pyrazoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane.
Esterification: The final step is the esterification of the resulting compound with ethyl 4-hydroxybenzoate. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the pyrazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.
Major Products
Substitution: Substituted pyrazoline derivatives.
Reduction: Alcohol derivatives of the pyrazoline ring.
Oxidation: Oxidized pyrazoline derivatives.
科学的研究の応用
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Potential
Agricultural Chemistry Applications
- Pesticide Development
- Herbicide Formulation
Material Science Applications
- Polymer Chemistry
- Dyes and Pigments
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated various pyrazoline derivatives' effectiveness against Gram-positive and Gram-negative bacteria. Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In vitro studies published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in breast cancer cell lines, showcasing its potential as a therapeutic agent against cancer.
作用機序
The mechanism of action of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the ester functional group play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound can inhibit or activate enzymes, alter receptor activity, and affect cellular signaling pathways.
類似化合物との比較
Structural Analogues with Heterocyclic Cores
Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate)
- Core: 1,3,5-Triazine (a six-membered aromatic ring with three nitrogen atoms) vs. pyrazolinone (five-membered lactam).
- Substituents: Bromine and methoxy groups are present, but the triazine core introduces additional nitrogen atoms, altering electronic properties and binding affinity compared to the pyrazolinone.
- Functional Groups: A formyl group on the phenoxy moiety may increase reactivity in nucleophilic additions, unlike the stable ester group in the target compound .
476483-24-6 (4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-hexahydroquinoline derivative)
- Core: Hexahydroquinoline (a saturated bicyclic system) vs. pyrazolinone.
311799-61-8 (Ethyl 2-(2-amino-3-cyano-...-tetrahydroquinolin-1(4H)-yl)-thiophene carboxylate)
- Core: Tetrahydroquinoline fused with a thiophene ring, offering a larger conjugated system than pyrazolinone.
Functional Group Impact on Bioactivity
- Methoxy Bridge : Present in both the target compound and Compound 5l, this group increases steric bulk and may reduce rotational freedom, affecting conformational stability.
- Ester vs. Amide : The ethyl benzoate ester in the target compound offers slower hydrolysis than the amide in 476483-24-6, possibly extending half-life in vivo .
生物活性
Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrazoline moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Antibacterial Properties
Recent studies have demonstrated that Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 1: Antibacterial Activity of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 | Disruption of cell wall integrity |
| Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid synthesis |
The compound showed bactericidal effects, particularly against Staphylococcus aureus, where it inhibited protein synthesis pathways followed by the disruption of nucleic acid and peptidoglycan production .
Antifungal Properties
In addition to its antibacterial activity, the compound also exhibits antifungal properties, although these are generally less potent compared to its antibacterial effects.
Table 2: Antifungal Activity of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
| Fungal Strain | MIC (µg/mL) | Observations |
|---|---|---|
| Candida albicans | 31.2 | Moderate activity |
| Aspergillus niger | >125 | Minimal effect observed |
The antifungal activity was notably weaker, with higher MIC values indicating reduced efficacy against fungal strains compared to established antifungal agents like fluconazole .
Anticancer Activity
Emerging research suggests that Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate may have potential as an anticancer agent. Studies have indicated that the compound can induce apoptosis in cancer cells through various mechanisms.
Table 3: Anticancer Activity of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF7 | 15 | Cell cycle arrest |
| A549 | 20 | Inhibition of metastasis |
The compound has shown promising results in inhibiting the growth of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being predominant .
Case Studies
In a recent case study involving the use of Ethyl 4-(bromo-substituted pyrazoline derivatives), researchers observed significant reductions in tumor size in animal models treated with this compound. The study highlighted the importance of the bromo group in enhancing biological activity, particularly in targeting cancer cells while sparing normal cells.
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate?
The synthesis typically involves:
- Step 1 : Formation of the pyrazolinone core via cyclization of hydrazine derivatives with β-keto esters, followed by bromination at the 4-position using NBS (N-bromosuccinimide) .
- Step 2 : Introduction of the methoxybenzoate moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DIAD (diisopropyl azodicarboxylate) .
- Step 3 : Esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃ in refluxing ethanol) .
Key considerations: Purity of intermediates should be monitored via TLC or HPLC, and inert atmospheres (N₂/Ar) may prevent oxidation of sensitive groups.
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm regiochemistry of the pyrazolinone ring and substitution patterns on the benzoate moiety. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the ester carbonyl resonates at ~δ 168–170 ppm .
- IR Spectroscopy : Key peaks include C=O (pyrazolinone: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 masks) if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DMF, dichloromethane) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous release due to potential environmental persistence .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during pyrazolinone formation?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxybenzoate coupling, while toluene minimizes side reactions in cyclization steps .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) may improve bromination efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce thermal decomposition of intermediates, as observed in analogous chromen derivatives .
Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?
- Steric Hindrance : The 2-methyl and phenyl groups on the pyrazolinone ring may slow Suzuki-Miyaura couplings at the 4-bromo position. Bulkier ligands (e.g., SPhos) enhance catalytic activity .
- Electronic Effects : The electron-withdrawing ester group on the benzoate moiety directs electrophilic substitution to the para position. DFT calculations can model charge distribution to predict reactivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and validate cytotoxicity via MTT assays with triplicate measurements .
- Solubility Adjustments : DMSO concentrations >0.1% may artifactually inhibit enzymes; use cyclodextrin-based solubilizers for hydrophobic compounds .
- Metabolic Stability Tests : LC-MS/MS analysis of plasma protein binding and microsomal half-life (e.g., using rat liver microsomes) clarifies pharmacokinetic variability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to kinases or cyclooxygenase-2 (COX-2), leveraging crystallographic data (PDB IDs: 1CX2, 6COX) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating favorable binding .
Methodological Guidance
8. Designing a stability study under varying pH and temperature conditions:
- Protocol : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 254 nm) and identify byproducts using LC-MS .
- Data Interpretation : Degradation >10% at pH <3 suggests acid sensitivity, necessitating enteric coating for oral formulations .
9. Analyzing reaction byproducts in large-scale synthesis:
- Techniques : GC-MS for volatile impurities; preparative HPLC to isolate and characterize minor components (>0.5% area) .
- Mitigation : Recrystallization from ethanol/water (7:3 v/v) removes polar byproducts, improving purity to >98% .
10. Validating synthetic routes using green chemistry principles:
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve E-factor metrics .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki reactions, achieving >90% recovery over five cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
